Cas no 1428234-44-9 (1-[(5-cyclopropylisoxazol-4-yl)carbonyl]piperazine)
![1-[(5-cyclopropylisoxazol-4-yl)carbonyl]piperazine structure](https://ja.kuujia.com/scimg/cas/1428234-44-9x500.png)
1-[(5-cyclopropylisoxazol-4-yl)carbonyl]piperazine 化学的及び物理的性質
名前と識別子
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- 1-[(5-cyclopropylisoxazol-4-yl)carbonyl]piperazine
- Methanone, (5-cyclopropyl-4-isoxazolyl)-1-piperazinyl-
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- インチ: 1S/C11H15N3O2/c15-11(14-5-3-12-4-6-14)9-7-13-16-10(9)8-1-2-8/h7-8,12H,1-6H2
- InChIKey: TWOXLYCUQDGMGL-UHFFFAOYSA-N
- SMILES: C(C1=C(C2CC2)ON=C1)(N1CCNCC1)=O
じっけんとくせい
- 密度みつど: 1.267±0.06 g/cm3(Predicted)
- Boiling Point: 416.3±45.0 °C(Predicted)
- 酸度系数(pKa): 8.23±0.10(Predicted)
1-[(5-cyclopropylisoxazol-4-yl)carbonyl]piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C145511-500mg |
1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine |
1428234-44-9 | 500mg |
$ 320.00 | 2022-06-06 | ||
TRC | C145511-1g |
1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine |
1428234-44-9 | 1g |
$ 475.00 | 2022-06-06 | ||
Life Chemicals | F2199-0101-2.5g |
1-[(5-cyclopropylisoxazol-4-yl)carbonyl]piperazine |
1428234-44-9 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
Life Chemicals | F2199-0101-1g |
1-[(5-cyclopropylisoxazol-4-yl)carbonyl]piperazine |
1428234-44-9 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
Life Chemicals | F2199-0101-0.25g |
1-[(5-cyclopropylisoxazol-4-yl)carbonyl]piperazine |
1428234-44-9 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
TRC | C145511-100mg |
1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine |
1428234-44-9 | 100mg |
$ 95.00 | 2022-06-06 | ||
Life Chemicals | F2199-0101-5g |
1-[(5-cyclopropylisoxazol-4-yl)carbonyl]piperazine |
1428234-44-9 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F2199-0101-10g |
1-[(5-cyclopropylisoxazol-4-yl)carbonyl]piperazine |
1428234-44-9 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
Life Chemicals | F2199-0101-0.5g |
1-[(5-cyclopropylisoxazol-4-yl)carbonyl]piperazine |
1428234-44-9 | 95%+ | 0.5g |
$318.0 | 2023-09-06 |
1-[(5-cyclopropylisoxazol-4-yl)carbonyl]piperazine 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
1-[(5-cyclopropylisoxazol-4-yl)carbonyl]piperazineに関する追加情報
Research Brief on 1-[(5-cyclopropylisoxazol-4-yl)carbonyl]piperazine (CAS: 1428234-44-9)
1-[(5-cyclopropylisoxazol-4-yl)carbonyl]piperazine (CAS: 1428234-44-9) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique isoxazole-piperazine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have explored its pharmacological properties, synthetic pathways, and potential as a lead compound for drug development.
The primary focus of recent research has been on the compound's ability to act as a selective inhibitor of specific enzymes involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-[(5-cyclopropylisoxazol-4-yl)carbonyl]piperazine exhibits potent inhibitory activity against interleukin-1 receptor-associated kinase 4 (IRAK4), a key player in the innate immune response. The study highlighted the compound's high binding affinity and selectivity, making it a promising candidate for the treatment of autoimmune diseases and certain cancers.
In addition to its inhibitory properties, the compound's synthetic accessibility has been a subject of interest. A recent publication in Organic Letters detailed an efficient and scalable synthetic route for 1-[(5-cyclopropylisoxazol-4-yl)carbonyl]piperazine, utilizing a combination of cyclopropanation and palladium-catalyzed cross-coupling reactions. This advancement is expected to facilitate further preclinical studies and potential scale-up for clinical trials.
Another area of exploration has been the compound's pharmacokinetic profile. Preliminary in vivo studies in rodent models have indicated favorable absorption and distribution properties, with a half-life that supports once-daily dosing. However, further optimization may be required to address metabolic stability and potential off-target effects, as noted in a 2024 report by the European Journal of Pharmaceutical Sciences.
Looking ahead, researchers are optimistic about the translational potential of 1-[(5-cyclopropylisoxazol-4-yl)carbonyl]piperazine. Ongoing studies are investigating its efficacy in combination therapies and its potential to overcome resistance mechanisms in targeted cancer treatments. The compound's versatility and robust activity profile position it as a valuable tool for both basic research and therapeutic development in the chemical biology and pharmaceutical industries.
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